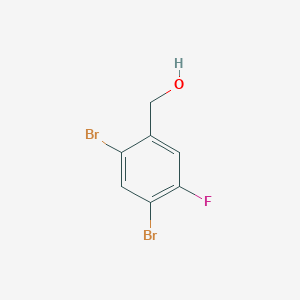
2,4-Dibrom-5-fluorbenzylalcohol
Übersicht
Beschreibung
2,4-Dibromo-5-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1806354-08-4 . It has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for 2,4-Dibromo-5-fluorobenzyl alcohol is (2,4-dibromo-5-fluorophenyl)methanol . The InChI Code is 1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
2,4-Dibromo-5-fluorobenzyl alcohol has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,4-Dibrom-5-fluorbenzylalcohol: ist ein wertvolles Zwischenprodukt in der organischen Synthese . Seine molekulare Struktur ermöglicht verschiedene chemische Reaktionen, wie nucleophile Substitution und elektrophile Addition, die grundlegend für den Aufbau komplexer organischer Verbindungen sind. Das Vorhandensein von Bromatomen macht es zu einem guten Kandidaten für die weitere Funktionalisierung durch palladiumkatalysierte Kreuzkupplungsreaktionen, die entscheidend für die Synthese von Pharmazeutika und Agrochemikalien sind.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Zwischenprodukt für die Synthese komplexerer Moleküle . Es kann verwendet werden, um pharmazeutische Wirkstoffe (APIs) mit potenziellen antibakteriellen und antiviralen Eigenschaften zu erzeugen. Seine halogenierte Struktur ist besonders nützlich bei der Entwicklung neuer Medikamente, die eine präzise Platzierung von Brom- und Fluoratomen für die biologische Aktivität erfordern.
Materialwissenschaften
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere und Funktionsmaterialien . Ihre Fähigkeit, Polymerisationsreaktionen zu durchlaufen, kann zur Herstellung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften führen, die in verschiedenen Branchen von der Automobilindustrie bis zur Luft- und Raumfahrt eingesetzt werden.
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden . Seine unterschiedlichen spektralen Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten wie NMR (Nuclear Magnetic Resonance) und Massenspektrometern, die wichtige Werkzeuge für die qualitative und quantitative Analyse chemischer Substanzen sind.
Biochemie
In der Biochemie kann die Reaktivität dieser Verbindung genutzt werden, um enzymkatalysierte Reaktionen zu untersuchen, bei denen halogenierte Alkohole als Substrate dienen . Es kann helfen, den Wirkmechanismus bestimmter Enzyme und die Entwicklung von Enzyminhibitoren mit therapeutischem Potenzial zu verstehen.
Umweltwissenschaften
Die Umweltauswirkungen halogenierter Verbindungen, darunter This compound, sind ein bedeutendes Forschungsgebiet . Forscher können ihre Abbaubarkeit, Persistenz in der Umwelt und potenzielle Auswirkungen auf Ökosysteme untersuchen. Diese Forschung ist entscheidend für die Bewertung der Umweltrisiken, die mit der Verwendung solcher Chemikalien in industriellen Prozessen verbunden sind.
Safety and Hazards
2,4-Dibromo-5-fluorobenzyl alcohol is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that benzylic alcohols, such as 2,4-dibromo-5-fluorobenzyl alcohol, often interact with various enzymes and receptors in the body .
Mode of Action
2,4-Dibromo-5-fluorobenzyl alcohol, like other benzylic alcohols, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution suggests that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Its ability to undergo various reactions suggests that it may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-5-fluorobenzyl alcohol. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, temperature and storage conditions can affect the stability of 2,4-Dibromo-5-fluorobenzyl alcohol .
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes involves the oxidation of the benzyl alcohol group, leading to the formation of reactive intermediates that can further participate in detoxification processes .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzyl alcohol on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. It can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cell’s ability to neutralize reactive oxygen species . At higher concentrations, 2,4-Dibromo-5-fluorobenzyl alcohol can exert cytotoxic effects, leading to cell apoptosis through the activation of caspase pathways .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dibromo-5-fluorobenzyl alcohol involves its interaction with specific biomolecules and enzymes. This compound can bind to the active sites of cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. The subsequent oxidation of the benzyl alcohol group generates reactive intermediates that can interact with other cellular components, including DNA and proteins . Additionally, 2,4-Dibromo-5-fluorobenzyl alcohol can inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzyl alcohol have been studied over various time periods. The stability of this compound is influenced by factors such as temperature and pH. Under optimal conditions, it remains stable for extended periods, allowing for prolonged experimental studies . Degradation products can form over time, potentially altering its biochemical activity. Long-term exposure to 2,4-Dibromo-5-fluorobenzyl alcohol has been shown to induce adaptive responses in cells, including the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 2,4-Dibromo-5-fluorobenzyl alcohol vary with dosage. At low doses, this compound can enhance antioxidant defenses and improve cellular resilience to oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress . The threshold for toxicity is influenced by factors such as the duration of exposure and the metabolic capacity of the organism .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzyl alcohol is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes such as glutathione S-transferases . These metabolic pathways help in the conjugation and elimination of the compound, reducing its potential toxicity .
Transport and Distribution
The transport and distribution of 2,4-Dibromo-5-fluorobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,4-Dibromo-5-fluorobenzyl alcohol within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzyl alcohol is critical for its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct 2,4-Dibromo-5-fluorobenzyl alcohol to specific organelles, where it can exert its effects on cellular metabolism and stress responses .
Eigenschaften
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPCMJCRFWJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)


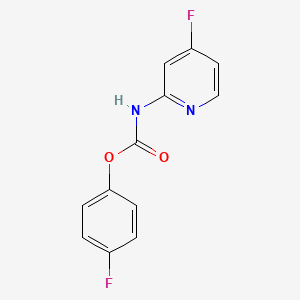
![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)
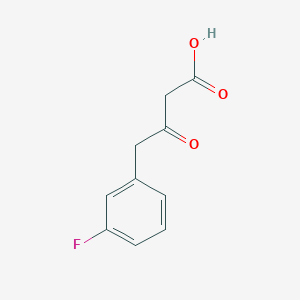
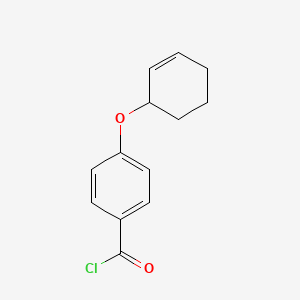
![N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide](/img/structure/B1413213.png)

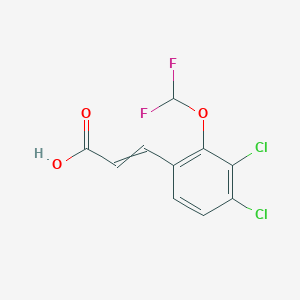

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)


